molecular formula C10H13F2NO2 B10905276 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine

Cat. No.: B10905276
M. Wt: 217.21 g/mol
InChI Key: ZTJLXUVUKFXZRA-UHFFFAOYSA-N
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Description

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine is a chemical compound belonging to the class of substituted phenethylamines It is characterized by the presence of a difluoroethoxy group and a methoxy group attached to a phenyl ring, with a methanamine group as the functional group

Preparation Methods

The synthesis of 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and 2,2-difluoroethanol.

    Reaction Steps:

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethoxy or methoxy groups are replaced by other nucleophiles under suitable conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]methanamine can be compared with other similar compounds, such as:

    1-[4-(2,2-Difluoroethoxy)phenyl]methanamine: This compound lacks the methoxy group, which may result in different chemical and biological properties.

    1-[4-(2,2-Difluoroethoxy)-3-fluorophenyl]methanamine: The presence of a fluorine atom instead of a methoxy group can alter the compound’s reactivity and interactions with biological targets.

    1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanamine:

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

[4-(2,2-difluoroethoxy)-3-methoxyphenyl]methanamine

InChI

InChI=1S/C10H13F2NO2/c1-14-9-4-7(5-13)2-3-8(9)15-6-10(11)12/h2-4,10H,5-6,13H2,1H3

InChI Key

ZTJLXUVUKFXZRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN)OCC(F)F

Origin of Product

United States

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